molecular formula C12H11N3O2S B020787 5-Phenyl-2-Ureidothiophene-3-Carboxamide CAS No. 354811-10-2

5-Phenyl-2-Ureidothiophene-3-Carboxamide

Cat. No. B020787
M. Wt: 261.3 g/mol
InChI Key: PSVUSJKZJQMCSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-Phenyl-2-Ureidothiophene-3-Carboxamide often involves intricate chemical reactions. For instance, a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized through the reaction of specific enones with semicarbazide (Prabhuswamy et al., 2016). Such processes often involve multiple steps and carefully controlled conditions.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like single-crystal X-ray diffraction. This method was used to determine the structure of a related compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide (Viterbo et al., 1980). These structures often feature complex arrangements of atoms and bonds, stabilized by interactions like hydrogen bonding.

Scientific Research Applications

  • Studying reactions of 1, 3-oxazine-2, 4(3H)-dione derivatives with various amines, leading to a range of reaction products (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

  • Investigating cannabinoid receptor affinity and molecular modeling (Silvestri et al., 2008).

  • Converting 5-aminothieno[2,3-d]pyrimidine-6-carboxamides into thieno[2,3-d:4,5-d′]dipyrimidines (Clark & Hitiris, 1984).

  • Serving as a building block for synthesizing polyfunctionalized heterocyclic compounds with pharmacological interest (El‐Mekabaty, 2014).

  • Forming N-α-diazoacetylureas (Akat'ev, Bakulev, Mokrushin, & Lebedev, 1992).

  • Investigating the high rotational energy barrier about the C-N bond in certain carboxamides, which is useful for studying urea derivatives’ structure (Farrokhzadeh et al., 2021).

  • Acting as a hybrid analog of dopamine D2-like antipsychotics (Pinna et al., 1999).

  • Demonstrating enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase (Cetin, Türkan, Bursal, & Murahari, 2021).

  • Exhibiting immunosuppressive activity towards proliferating concanavalin A-stimulated T-lymphocytes (Axton et al., 1992).

  • Showing anticancer activity against various cell lines, such as A-549, Bel7402, and HCT-8 (Cai et al., 2016).

  • Displaying good antimicrobial activity compared to standard drugs (Patel & Shaikh, 2011).

  • Demonstrating in vivo antitumor activity, with specific derivatives possessing broad-spectrum activity in both leukemia and solid-tumor assays (Atwell, Bos, Baguley, & Denny, 1988).

  • Establishing the structural formula of the final product in specific chemical reactions (Viterbo, Calvino, & Serafino, 1980).

  • Creating novel compounds with stabilized crystal and molecular structures (Prabhuswamy et al., 2016).

  • Showing potential as antimicrobial agents with activity against MRSA and M. tuberculosis, and synergistic activity with ciprofloxacin (Bąk et al., 2020).

  • Aiming to improve the oral bioavailability of compounds inhibiting NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).

  • Efficiently synthesizing indole-1-carboxamides from N′-substituted N-(2-alkynylphenyl)ureas (Ye et al., 2009).

  • Acting as novel human enterovirus 71 inhibitors with potential for antiviral drug development (Pan et al., 2015).

  • Being an inhibitor of mycobacterial fatty acid synthase I with broad spectrum antimycobacterial activity in vitro (Zítko et al., 2013).

  • Providing satisfactory results for Cr3+ determination in biological samples and wastewater of chromium electroplating industries (Zamani et al., 2009).

Future Directions

The future research directions for 5-Phenyl-2-Ureidothiophene-3-Carboxamide and similar compounds could involve further investigation into their inhibitory properties and potential applications in pharmaceutical compounds .

properties

IUPAC Name

2-(carbamoylamino)-5-phenylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c13-10(16)8-6-9(7-4-2-1-3-5-7)18-11(8)15-12(14)17/h1-6H,(H2,13,16)(H3,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVUSJKZJQMCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423557
Record name IKK-2 Inhibitor VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-2-Ureidothiophene-3-Carboxamide

CAS RN

354811-10-2
Record name IKK-2 Inhibitor VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chlorosulphonylisocyanate (0.081 mL) was added to a stirred suspension at 0° C. of 2-amino-5-phenyl-3-thiophenecarboxamide (0.2 g) in toluene (10 mL). After stirring for 16 h at room temperature, the solvent was evaporated and the residue dissolved in acetonitrile (20 mL). 10% Sodium bicarbonate solution (2 mL) was added and the mixture was stirred for 1 h. After acidification with 2M hydrochloric acid, the solution was extracted three times with ethyl acetate. The combined extracts were dried (MgSO4) and the solvent was evaporated. Chromatography on silica eluting with methanol/dichloromethane mixtures gave the title urea (0.027 g).
Quantity
0.081 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Kawasaki, H Fukuda, J Ishihara - Heterocycles: an international …, 2020 - researchgate.net
A synthesis of 5-substituted 2-[(aminocarbonyl) amino]-3-thiophene carboxamides is described. The coupling reaction of 2-ureidothiophene-3-carboxamide and various aryl compounds …
Number of citations: 1 www.researchgate.net

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